molecular formula C26H27ClN4O4S B11650845 (6Z)-6-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11650845
M. Wt: 527.0 g/mol
InChI Key: FIUUVZPTLNVULK-RRABYFSWSA-N
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Description

(6Z)-6-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorinated phenyl group, ethoxy and methoxy substituents, and a thiadiazolo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The key steps include the formation of the thiadiazolo ring system, followed by the introduction of the chlorinated phenyl group and the ethoxy and methoxy substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the imino and other functional groups within the molecule.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(6Z)-6-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (6Z)-6-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its unique combination of functional groups and ring systems, which confer specific chemical and biological properties not commonly found in other compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H27ClN4O4S

Molecular Weight

527.0 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H27ClN4O4S/c1-4-6-22-30-31-24(28)19(25(32)29-26(31)36-22)13-17-14-20(27)23(21(15-17)33-5-2)35-12-11-34-18-9-7-16(3)8-10-18/h7-10,13-15,28H,4-6,11-12H2,1-3H3/b19-13-,28-24?

InChI Key

FIUUVZPTLNVULK-RRABYFSWSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=C(C=C4)C)OCC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=C(C=C4)C)OCC)C(=O)N=C2S1

Origin of Product

United States

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